molecular formula C15H8ClNO2S B286360 (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one

(2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one

Cat. No. B286360
M. Wt: 301.7 g/mol
InChI Key: VNOGBLYVVDEKEZ-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one is a compound that belongs to the family of benzothiophene derivatives. Benzothiophenes are known for their potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. The compound has been shown to inhibit the activity of various kinases, such as EGFR, VEGFR, and c-Met, which are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
The (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacterial and fungal pathogens. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one compound has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in some experimental settings.

Future Directions

There are several future directions for the research of (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of the compound and improve its bioavailability and pharmacokinetic properties. Additionally, the compound's potential use in combination therapies for various diseases should be explored. Lastly, clinical trials should be conducted to evaluate the compound's safety and efficacy in humans.

Synthesis Methods

The synthesis of (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one involves the reaction of 5-chloro-2-aminobenzoxazole with 2-benzothiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of the desired compound. The purity and yield of the compound can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

The (2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one compound has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various preclinical studies for its anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H8ClNO2S

Molecular Weight

301.7 g/mol

IUPAC Name

(2Z)-2-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-1-benzothiophen-3-one

InChI

InChI=1S/C15H8ClNO2S/c16-8-5-6-11-10(7-8)17-15(19-11)14-13(18)9-3-1-2-4-12(9)20-14/h1-7,17H/b15-14-

InChI Key

VNOGBLYVVDEKEZ-PFONDFGASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/3\NC4=C(O3)C=CC(=C4)Cl)/S2

SMILES

C1=CC=C2C(=C1)C(=O)C(=C3NC4=C(O3)C=CC(=C4)Cl)S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3NC4=C(O3)C=CC(=C4)Cl)S2

Origin of Product

United States

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